molecular formula C19H23NO B453412 4-phenyl-N-(1-phenylpropyl)butanamide

4-phenyl-N-(1-phenylpropyl)butanamide

Cat. No.: B453412
M. Wt: 281.4g/mol
InChI Key: QSBXOQCSUCFJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-(1-phenylpropyl)butanamide is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4g/mol

IUPAC Name

4-phenyl-N-(1-phenylpropyl)butanamide

InChI

InChI=1S/C19H23NO/c1-2-18(17-13-7-4-8-14-17)20-19(21)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14,18H,2,9,12,15H2,1H3,(H,20,21)

InChI Key

QSBXOQCSUCFJCJ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Schotten-Baumann Reaction

4-Phenylbutanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 1-phenylpropylamine in the presence of a base (e.g., NaOH). This classical method, though reliable, requires stringent moisture control and generates corrosive byproducts.

Coupling Agent-Mediated Synthesis

Modern approaches favor coupling agents like carbonyldiimidazole (CDI) to activate the carboxylic acid. In a protocol adapted from anticonvulsant synthesis, 4-phenylbutanoic acid and 1-phenylpropylamine are combined with CDI in dimethylformamide (DMF) at room temperature, yielding the amide in 62.9–79.2%.

Optimized Parameters :

  • Coupling Agent : CDI (1.2 eq.)

  • Solvent : Anhydrous DMF

  • Reaction Time : 24 hours

Micro-Flow Reactor Synthesis

Microreactors enable rapid, controlled amidation. A β-amino acid synthesis method demonstrates mixing 4-phenylbutanoyl chloride (derived from the acid) with 1-phenylpropylamine in a T-shaped mixer at 20°C, achieving 95% conversion in 3.3 seconds. This method minimizes side reactions and scales efficiently.

Microreactor Setup :

  • Flow Rates : 1.20 mL/min (acid chloride), 2.00 mL/min (amine)

  • Residence Time : 3.3 seconds

  • Workup : Quenching with 1 M HCl and extraction with CH₂Cl₂

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Key Advantages Limitations
Schotten-Baumann70–75%2–4 hoursLow cost, simplicityMoisture sensitivity, corrosive reagents
CDI Coupling63–79%24 hoursMild conditions, high purityLonger reaction time
Micro-Flow Reactor90–95%<10 secondsScalability, minimal byproductsHigh initial equipment cost

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